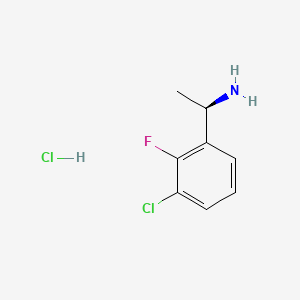
(R)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“®-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride” is a chemical compound with the molecular formula C8H10Cl2FN . It has an average mass of 210.076 Da and a monoisotopic mass of 209.017426 Da .
Molecular Structure Analysis
The molecular structure of “®-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride” consists of an ethanamine group attached to a phenyl ring that is substituted with chlorine and fluorine atoms . The “R” in the name indicates that it is the R-enantiomer of the compound, meaning it has a specific three-dimensional arrangement of the atoms in space.
Physical And Chemical Properties Analysis
“®-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride” is a solid at room temperature . It should be stored in an inert atmosphere at room temperature .
Applications De Recherche Scientifique
Halogenated Organics in Drug Discovery
Halogenated organic compounds, such as "(R)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride," are pivotal in the pharmaceutical industry. They often serve as key intermediates in the synthesis of active pharmaceutical ingredients (APIs). The presence of halogens, especially fluorine and chlorine, can dramatically affect the pharmacokinetic and pharmacodynamic properties of drug molecules, including their metabolic stability, lipophilicity, and binding affinity towards biological targets. For example, the introduction of fluorine into drug molecules has been shown to enhance their bioavailability and selectivity (Ray et al., 2003).
Agrochemical Development
In agrochemical research, halogenated compounds are utilized to develop more effective pesticides and herbicides. The strategic placement of chlorine or fluorine atoms within the molecular structure can lead to compounds with enhanced activity against pests and improved environmental stability. This adjustment in the molecular design can result in agrochemicals that are more potent at lower doses, reducing the environmental impact and improving safety profiles.
Materials Science and Chemistry
Halogenated organics also play a crucial role in materials science. They are used in the synthesis of polymers, such as polytetrafluoroethylene (PTFE), known for its non-reactive nature and high melting point, making it ideal for a wide range of applications from non-stick cookware to aerospace components (Puts et al., 2019). Furthermore, these compounds are essential in creating high-performance materials with specific desired properties, such as thermal stability, chemical resistance, and mechanical strength.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . The hazard statements associated with the compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The recommended precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propriétés
IUPAC Name |
(1R)-1-(3-chloro-2-fluorophenyl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClFN.ClH/c1-5(11)6-3-2-4-7(9)8(6)10;/h2-5H,11H2,1H3;1H/t5-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEVBNFPEJNNLJJ-NUBCRITNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C(=CC=C1)Cl)F)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C(=CC=C1)Cl)F)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2FN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00704132 |
Source


|
| Record name | (1R)-1-(3-Chloro-2-fluorophenyl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00704132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1253792-97-0 |
Source


|
| Record name | (1R)-1-(3-Chloro-2-fluorophenyl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00704132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




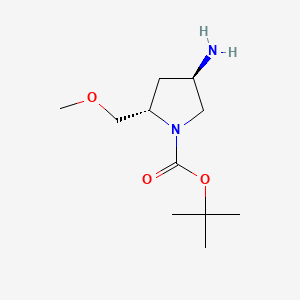
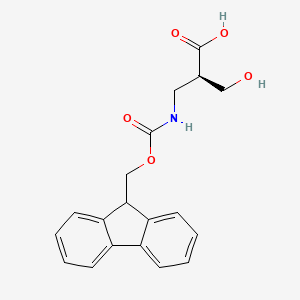


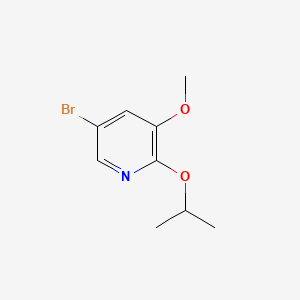

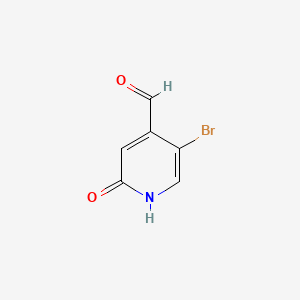

![5-Bromo-1-tosyl-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B567227.png)
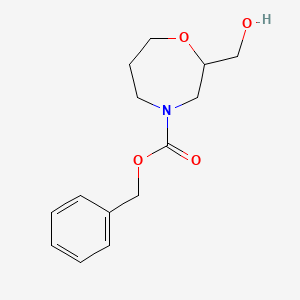
![2,6-Dibromo-4,8-bis((2-butyloctyl)oxy)benzo[1,2-b:4,5-b']dithiophene](/img/structure/B567230.png)